2-(1-Aminopropyl)-5-fluoro-4-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-fluoro-4-methylphenol |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
PXPLMIYNZRVDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)F)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Access to 2 1 Aminopropyl 5 Fluoro 4 Methylphenol
Development of Convergent Synthetic Routes
Strategic Functionalization of Fluorinated Methylphenol Precursors
The synthesis begins with a suitably substituted phenol (B47542) precursor, such as 5-fluoro-4-methylphenol. The strategic introduction of functional groups onto this aromatic core is critical for the subsequent attachment of the side chain. Fluorine's strong electron-withdrawing nature can influence the reactivity and regioselectivity of aromatic substitution reactions. nih.gov The fluorination of precursors can be a powerful strategy for modifying the chemical and electronic properties of the molecule. nih.govnih.gov
One common approach is the ortho-acylation of the protected phenol to install a propanoyl group, which serves as the precursor to the aminopropyl moiety. This can be achieved through methods like the Friedel-Crafts acylation or the Fries rearrangement. The choice of the hydroxyl-protecting group is crucial to ensure compatibility with the reaction conditions and to direct the acylation to the desired ortho position.
Table 1: Potential Precursors and Functionalization Reactions
| Precursor Compound | Functionalization Reaction | Key Reagents | Resulting Intermediate |
|---|---|---|---|
| 5-Fluoro-4-methylphenol | Ortho-Acylation (Friedel-Crafts) | Propanoyl chloride, AlCl₃ | 1-(5-Fluoro-2-hydroxy-4-methylphenyl)propan-1-one |
| 5-Fluoro-4-methylphenol (Protected) | Ortho-Fries Rearrangement | Propanoyl chloride, Base, then Lewis acid | 1-(5-Fluoro-2-hydroxy-4-methylphenyl)propan-1-one |
| 2-Bromo-5-fluoro-4-methylphenol | Metal-Catalyzed Cross-Coupling | Organometallic propyl reagent | 2-Propyl-5-fluoro-4-methylphenol derivative |
Introduction of the Aminopropyl Moiety: Advanced Amination and Alkylation Strategies
With the ketone intermediate, 1-(5-fluoro-2-hydroxy-4-methylphenyl)propan-1-one, in hand, the next critical step is the introduction of the amino group to form the aminopropyl side chain. Reductive amination is one of the most direct and widely used methods for this transformation. This reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired primary amine.
Advanced amination strategies may also include:
Transition-Metal-Catalyzed C-N Cross-Coupling: While more commonly used for aryl amines, developments in catalysis have enabled the coupling of amines with alkyl electrophiles. rsc.org
Nucleophilic Addition: Addition of a nitrogen nucleophile to an appropriate electrophilic precursor.
Radical C-H Amination: A modern approach where a C-H bond is selectively functionalized to introduce a nitrogen atom, although controlling regioselectivity can be challenging. nih.gov
Classical amine alkylation methods are also viable, though they can be prone to overalkylation, leading to mixtures of primary, secondary, and tertiary amines. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount to maximize the yield and purity of the final product. researchgate.netresearchgate.net For reductive amination, the choice of reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) and catalyst is critical. Homogeneous transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are often employed for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.gov
The optimization process involves a systematic study of parameters such as:
Catalyst: Type of metal, ligand, and catalyst loading.
Solvent: Polarity and ability to dissolve reactants.
Temperature and Pressure: Affects reaction rate and, in the case of hydrogenation, gas solubility.
pH: Crucial for imine formation and stability.
The goal is to find a set of conditions that provides high conversion of the starting material, high selectivity for the desired amine product, and minimal formation of byproducts. researchgate.net
Asymmetric Synthesis and Chiral Resolution Techniques
The aminopropyl side chain of the target molecule contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). Since the biological activity of chiral molecules often resides in only one enantiomer, methods to obtain the compound in an enantiomerically pure form are essential. mdpi.com This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Enantioselective Catalysis for Chiral Induction (e.g., Organocatalysis, Transition Metal-Catalysis)
Enantioselective catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. unl.edu
Transition Metal-Catalysis: This is arguably the most widely used approach for the asymmetric synthesis of chiral amines. nih.gov It typically involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine or enamine precursor. Chiral ligands, such as those based on BINAP or DuPhos, coordinate to a metal center (e.g., Rhodium, Ruthenium, Iridium) to create a chiral environment that directs the hydrogenation to one face of the substrate, leading to a preponderance of one enantiomer. nih.govuni-koeln.de
Organocatalysis: In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a valuable alternative to metal-based systems. peerj.comnih.gov Chiral phosphoric acids, for example, can catalyze the enantioselective reductive amination of ketones by activating the intermediate imine towards reduction by a hydride donor like a Hantzsch ester. This method avoids potentially toxic or expensive heavy metals. peerj.com
Biocatalytic Approaches for Stereoselective Amination (e.g., ω-Transaminase-mediated synthesis)
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. researchgate.net For the synthesis of chiral amines, ω-transaminases (ω-TAs or ATAs) have become a premier industrial tool. mdpi.comillinois.edu
These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. mdpi.com By choosing an (R)- or (S)-selective ω-transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess (>99% ee). mdpi.comillinois.edu The synthesis of 2-(1-Aminopropyl)-5-fluoro-4-methylphenol via this method would involve the asymmetric amination of the ketone precursor, 1-(5-fluoro-2-hydroxy-4-methylphenyl)propan-1-one.
Table 2: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst Type | Key Advantages | Potential Challenges |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Metal-Ligand Complex (e.g., Ru-BINAP) | High turnover numbers, broad substrate scope, high enantioselectivity. nih.gov | Metal contamination in the final product, cost of precious metals, sensitivity to air/moisture. |
| Organocatalysis | Chiral Organic Molecule (e.g., Chiral Phosphoric Acid) | Metal-free, often less sensitive to air/moisture, operational simplicity. peerj.comresearchgate.net | Higher catalyst loadings may be required, substrate scope can be limited. |
| Biocatalysis (ω-Transaminase) | Enzyme | Extremely high enantioselectivity (>99% ee), mild aqueous conditions, environmentally benign ("green"). mdpi.commdpi.com | Limited stability of enzymes under certain conditions, unfavorable reaction equilibrium may require process engineering. researchgate.net |
The use of ω-transaminases represents a highly efficient and green alternative to traditional chemical methods for producing enantiomerically pure amines, aligning with the growing demand for sustainable pharmaceutical manufacturing. researchgate.netmdpi.com
Diastereomeric Salt Formation and Advanced Chromatographic Separation Methods for Enantiopurity
The resolution of racemic this compound into its individual enantiomers is a crucial step for stereospecific studies. This is commonly achieved through two main strategies: classical resolution via diastereomeric salt formation and modern chromatographic techniques.
Diastereomeric Salt Formation
A widely employed and classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.org For the basic this compound, chiral acids are suitable resolving agents. Commercially available and optically pure acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid are frequently used for this purpose. libretexts.org
The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in a pure form, the desired enantiomer of the amine can be liberated by treatment with a base to neutralize the acid. The selection of the chiral acid and the crystallization solvent is often empirical and may require screening to achieve efficient separation.
Advanced Chromatographic Separation Methods
Modern chromatographic techniques offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective method. nih.gov Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com
For the separation of this compound enantiomers, a variety of CSPs could be employed. Polysaccharide-based CSPs, for instance, are known for their broad applicability in separating a wide range of chiral compounds. youtube.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of the mobile phase, which typically consists of a mixture of an alkane and an alcohol, is critical for optimizing the separation.
The table below summarizes the key aspects of these two enantioselective separation methods.
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility). | Cost-effective for large-scale separations, well-established technique. | Can be time-consuming and labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High resolution and efficiency, applicable to a wide range of compounds, analytical and preparative scale separations are possible. | Higher cost of chiral columns and instrumentation, may require method development to find the optimal stationary and mobile phases. |
Synthesis of Structurally Modified Analogues of this compound
The synthesis of structurally modified analogues of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at three primary locations: the aromatic ring, the aminopropyl side chain, and the phenolic hydroxyl group.
Altering the substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule. General synthetic routes to phenols and their subsequent alkylation can be adapted to create a variety of analogues. beilstein-journals.orgresearchgate.net For instance, starting with different substituted phenols, the aminopropyl side chain can be introduced through a multi-step synthesis.
The position and nature of the fluoro and methyl groups can be varied. For example, the fluorine atom could be moved to other positions on the ring, or replaced with other halogen atoms like chlorine or bromine. Similarly, the methyl group could be relocated or substituted with other alkyl groups such as ethyl or propyl. The synthesis of such analogues would likely involve starting from appropriately substituted phenol precursors.
The following table outlines potential variations in the aromatic ring substituents.
| Substituent Variation | Rationale |
| Position of Fluorine | To probe the effect of the electron-withdrawing group at different positions on the ring. |
| Nature of Halogen | To investigate the influence of halogen size and electronegativity. |
| Position of Methyl Group | To explore the impact of steric bulk at different locations. |
| Nature of Alkyl Group | To study the effect of increasing alkyl chain length and branching. |
Modifications to the aminopropyl side chain can influence the compound's basicity, lipophilicity, and conformational flexibility. These modifications can include altering the length of the alkyl chain, introducing branching, or incorporating heteroatoms.
Varying the Chain Length: The aminopropyl side chain could be shortened to an aminoethyl or aminomethyl group, or lengthened to an aminobutyl or aminopentyl group.
Introducing Branching: Additional methyl or other alkyl groups could be introduced on the side chain to increase steric hindrance and explore its impact.
Heteroatom Inclusion: One of the carbon atoms in the aminopropyl chain could be replaced with a heteroatom such as oxygen or sulfur, leading to aminoether or aminothioether side chains.
The phenolic hydroxyl group is a key functional group that can be readily derivatized to form ethers and esters, which can act as prodrugs or alter the compound's physicochemical properties. nih.gov
Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This modification removes the acidic proton and can increase lipophilicity.
Esterification: Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.comyoutube.com Esters are often more lipophilic than the parent phenol and can be designed to be hydrolyzed in vivo to release the active phenolic compound.
The table below provides examples of potential derivatizations of the phenolic hydroxyl group.
| Derivatization | Reagents and Conditions | Resulting Functional Group |
| Etherification (Williamson Ether Synthesis) | Alkyl halide (e.g., methyl iodide), Base (e.g., sodium hydride) | Alkoxy group (e.g., methoxy) |
| Esterification (Fischer Esterification) | Carboxylic acid (e.g., acetic acid), Acid catalyst (e.g., sulfuric acid) | Acyloxy group (e.g., acetoxy) |
| Esterification with Acyl Halide | Acyl halide (e.g., acetyl chloride), Base (e.g., pyridine) | Acyloxy group (e.g., acetoxy) |
Advanced Structural Characterization and Spectroscopic Elucidation of 2 1 Aminopropyl 5 Fluoro 4 Methylphenol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment and Isomer Differentiation
High-resolution 1D NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, provides fundamental information about the chemical environment of each active nucleus.
¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display two doublets for the two aromatic protons, with their coupling pattern providing information about their relative positions on the phenolic ring. The aminopropyl side chain would exhibit signals for the CH, CH₂, and CH₃ groups, with their chemical shifts and multiplicities (e.g., triplet, quartet) revealing their connectivity. The protons of the amino (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, the positions of which can be solvent-dependent.
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. wikipedia.org The chemical shifts of the aromatic carbons would be influenced by the hydroxyl, aminopropyl, methyl, and fluorine substituents. The fluorine atom, being highly electronegative, would cause a significant downfield shift for the carbon it is attached to and would also introduce C-F coupling, which appears as a splitting of the carbon signal. The carbons of the aminopropyl and methyl groups would appear in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in
¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial tool. It would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern on the phenol (B47542) ring.
A hypothetical data table summarizing the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic CH | 6.5 - 7.5 | Doublet | Ar-H |
| Aromatic CH | 6.5 - 7.5 | Doublet | Ar-H |
| Phenolic OH | 4.0 - 7.0 | Broad Singlet | Ar-OH |
| Aminopropyl CH | 3.0 - 4.0 | Multiplet | CH-NH₂ |
| Aminopropyl CH₂ | 1.5 - 2.5 | Multiplet | CH₂-CH₃ |
| Aromatic CH₃ | 2.0 - 2.5 | Singlet | Ar-CH₃ |
| Amino NH₂ | 1.0 - 3.0 | Broad Singlet | -NH₂ |
| Aminopropyl CH₃ | 0.8 - 1.5 | Triplet | -CH₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aromatic C-OH | 150 - 160 | C1 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) | C5 |
| Aromatic C-C | 120 - 140 | C2, C4 |
| Aromatic C-H | 110 - 130 | C3, C6 |
| Aminopropyl CH | 50 - 60 | CH-NH₂ |
| Aminopropyl CH₂ | 20 - 30 | CH₂-CH₃ |
| Aromatic CH₃ | 15 - 25 | Ar-CH₃ |
| Aminopropyl CH₃ | 10 - 15 | -CH₂-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
Two-dimensional (2D) NMR experiments are powerful for elucidating complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For 2-(1-Aminopropyl)-5-fluoro-4-methylphenol, COSY would show cross-peaks between the coupled protons in the aminopropyl side chain (e.g., between the CH and CH₂ protons, and between the CH₂ and CH₃ protons). It would also confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. bhu.ac.in This would allow for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the protons of the aminopropyl and methyl groups would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This technique is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the aromatic methyl protons to the aromatic carbons, and from the aminopropyl protons to the aromatic ring, confirming the point of attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the protons of the aminopropyl side chain and the protons of the aromatic methyl group, providing insights into the preferred conformation of the side chain relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₆FNO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and offers valuable structural information. While a specific mass spectrum for this compound is not available, common fragmentation pathways for similar phenolic and amino compounds can be predicted. Typical fragmentation might involve:
Alpha-cleavage : Cleavage of the bond adjacent to the nitrogen atom in the aminopropyl side chain, leading to the loss of an ethyl radical and the formation of a stable iminium ion.
Loss of small neutral molecules : Dehydration (loss of H₂O) from the molecular ion or loss of the aminopropyl side chain.
Cleavage of the aromatic ring : Though less common, fragmentation of the phenol ring can also occur.
A hypothetical table of expected HRMS data is provided below.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₇FNO⁺ | 200.1294 | Protonated molecular ion |
| [M-C₂H₅]⁺ | C₉H₁₂FNO⁺ | 170.0876 | Loss of ethyl radical via alpha-cleavage |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretch (around 1000-1300 cm⁻¹).
Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent in the Raman spectrum.
A table of expected characteristic vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch (phenol) | 3200 - 3600 (broad) | FT-IR |
| N-H stretch (amine) | 3300 - 3500 | FT-IR |
| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | FT-IR, Raman |
| C-F stretch | 1000 - 1300 | FT-IR |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
Crucially, since the molecule contains a chiral center (the carbon atom of the aminopropyl group attached to the ring), X-ray crystallography could be used to determine its absolute configuration (R or S). This is often achieved by using anomalous dispersion effects or by co-crystallizing with a molecule of known absolute configuration. masterorganicchemistry.com The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.
A hypothetical table summarizing the type of data obtained from an X-ray crystallography experiment is shown below.
| Parameter | Information Provided |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-C, C-O, C-N, C-F (Å) |
| Bond Angles | e.g., C-C-C, C-O-H (°) |
| Torsion Angles | Conformation of the side chain |
| Absolute Configuration | R/S designation of the chiral center |
| Hydrogen Bonding | Intermolecular interactions |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Validation and Conformation in Solution
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum would be a unique fingerprint for each enantiomer.
The primary applications of CD spectroscopy for this compound would be:
Enantiomeric Excess (ee) Validation : By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined.
Conformational Analysis in Solution : The CD spectrum is sensitive to the solution-state conformation of the molecule. Theoretical calculations can be used in conjunction with experimental CD data to gain insights into the preferred conformations of the aminopropyl side chain.
The CD spectrum is typically presented as a plot of molar ellipticity ([θ]) versus wavelength. The sign and magnitude of the Cotton effects (the peaks and troughs in the spectrum) are characteristic of the absolute configuration and conformation of the molecule.
Computational Chemistry and in Silico Modeling of 2 1 Aminopropyl 5 Fluoro 4 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex wave function. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netnih.gov
Molecular Geometry: The first step in a DFT study is typically a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, or the most stable three-dimensional arrangement of its atoms. For 2-(1-Aminopropyl)-5-fluoro-4-methylphenol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the flexible aminopropyl side chain suggests that multiple low-energy conformers may exist, which can be explored through computational conformational analysis.
Electrostatic Potentials: Once the geometry is optimized, the molecular electrostatic potential (MESP) can be calculated and mapped onto the electron density surface. The MESP is a valuable tool for understanding a molecule's reactivity and intermolecular interactions. researchgate.net It visually represents the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MESP surface would be expected to show:
Negative regions around the electronegative oxygen, fluorine, and nitrogen atoms, indicating their role as potential hydrogen bond acceptors or sites for electrophilic attack. mdpi.com
Positive regions around the hydroxyl and amine hydrogen atoms, identifying them as potential hydrogen bond donors. mdpi.com
Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov DFT calculations would provide the energies and spatial distributions of these orbitals for this compound, offering insights into its kinetic stability and reactivity profile.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar organic molecules.
| Parameter | Predicted Value | Significance |
| Total Energy | -X Hartrees | Represents the electronic energy of the optimized geometry. |
| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -Z eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | +W eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Z+W) eV | A key indicator of chemical reactivity and stability. nih.gov |
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. researchgate.net The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance:
The fluorine atom would cause characteristic splitting and shifts in the signals of nearby aromatic protons and carbons.
The electron-withdrawing hydroxyl group and the aminopropyl group would influence the chemical shifts of the aromatic ring protons. ucl.ac.uk
The chemical shifts of the methyl and aminopropyl protons would appear in the aliphatic region of the spectrum. quora.com
IR Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds. For this molecule, key predicted frequencies would include:
O-H stretching from the phenol (B47542) group.
N-H stretching from the amine group.
Aromatic C-H and C=C stretching.
Aliphatic C-H stretching from the methyl and propyl groups.
C-F bond stretching.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: These are hypothetical, unscaled frequencies for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Region |
| O-H Stretch (Phenol) | ~3600 | Strong, broad |
| N-H Stretch (Amine) | ~3400-3300 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2980-2850 | Strong |
| C=C Aromatic Stretch | ~1600-1450 | Medium to strong |
| C-F Stretch | ~1250-1000 | Strong |
For any proposed chemical transformation involving this compound, computational chemistry can be used to map out the entire reaction pathway. This is achieved by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy (energy barrier) for the reaction can be determined. This information is crucial for understanding reaction kinetics and predicting whether a reaction is likely to occur under specific conditions.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-screening
Without foundational research data, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment, Identity Confirmation, and Quantitative Analysis
Chromatography is the cornerstone for assessing the purity and quantifying 2-(1-Aminopropyl)-5-fluoro-4-methylphenol. Various methods are employed to separate the main compound from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the active substance from potential degradation products and process-related impurities.
Method development involves a systematic optimization of chromatographic conditions. Key parameters include the selection of a suitable stationary phase, mobile phase composition, flow rate, and detection wavelength. For a phenolic compound, a C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the aminophenol, thereby influencing its retention and peak shape. Isocratic or gradient elution may be employed to achieve optimal separation within a reasonable analysis time. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A typical RP-HPLC method for a compound like this compound would be validated to demonstrate its suitability for routine quality control. chromatographytoday.com
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Condition/Result |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Retention Time | Approx. 5-7 min |
| Linearity Range | 1-100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its polar amine and hydroxyl groups, GC-MS is highly valuable for identifying volatile intermediates from its synthesis or for analyzing the compound after a chemical derivatization step.
Derivatization is a key procedure that converts the polar functional groups into less polar, more volatile derivatives, making the analyte suitable for GC analysis. researchgate.net For the primary amine and phenolic hydroxyl groups in the target molecule, acylation is a common and effective derivatization strategy. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form stable, volatile esters and amides. This process not only improves volatility but also enhances chromatographic peak shape and, in some cases, mass spectrometric sensitivity. chromatographytoday.comresearchgate.net
The GC separates the derivatized analyte and any volatile impurities on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17 column). The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for unequivocal identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
GC-MS is particularly useful for detecting and identifying trace-level impurities that might be missed by other techniques.
Chiral Chromatography (HPLC/GC) for Enantiomeric Purity and Ratio Determination
The structure of this compound contains a chiral center at the carbon atom of the aminopropyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to separate and quantify them. mdpi.com Chiral chromatography is the definitive technique for determining the enantiomeric purity or the enantiomeric ratio of the compound. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach for enantiomeric separations in the pharmaceutical industry. mdpi.com The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are widely used and highly effective for a broad range of chiral compounds, including those with primary amine groups. nih.gov
Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find conditions that provide adequate enantioselectivity (α) and resolution (Rs). The choice of mobile phase, including solvents and additives (e.g., acids or bases), is crucial for achieving separation by modulating the interactions between the enantiomers and the chiral stationary phase.
Chiral Gas Chromatography (GC): Chiral GC can also be employed for enantiomeric analysis, offering high resolution and sensitivity. acs.org As with standard GC-MS, the compound must first be derivatized to increase its volatility. The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. nih.gov The choice of derivatizing agent can sometimes influence the separation efficiency and even the elution order of the enantiomers. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing complex mixtures and gaining detailed structural information.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Metabolite Profiling and Identification
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is a state-of-the-art technique for identifying unknown compounds, such as metabolites or degradation products, in complex matrices. chromatographyonline.com When a compound like this compound is studied for its metabolic fate, LC-HRMS/MS is the tool of choice.
The process begins with separation by LC, typically using a reversed-phase C18 column. The eluent from the column is then introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight). The HRMS provides a highly accurate mass measurement of the precursor ion (the intact molecule), often with an error of less than 5 ppm. This accuracy allows for the determination of the elemental formula of the molecule, which is a critical first step in identification.
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The precursor ion of interest is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides detailed structural information, revealing how the molecule breaks apart. By interpreting this pattern, the structure of metabolites—which may involve modifications like hydroxylation, glucuronidation, or sulfation on the parent molecule—can be proposed and identified. nih.gov This technique is essential for understanding the biotransformation of the compound.
Table 2: Hypothetical Metabolite Identification using LC-HRMS/MS
| Proposed Metabolite | Modification | Accurate Mass (m/z) | Key MS/MS Fragments |
|---|---|---|---|
| Parent Compound | - | 198.1136 [M+H]⁺ | Loss of aminopropyl group |
| Phase I Metabolite | Hydroxylation (+16 Da) | 214.1085 [M+H]⁺ | Fragments indicating hydroxylation on the aromatic ring |
| Phase II Metabolite | Glucuronidation (+176 Da) | 374.1457 [M+H]⁺ | Neutral loss of 176 Da (glucuronic acid) |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographytoday.com SFC bridges the gap between gas and liquid chromatography and is particularly effective for the separation of chiral compounds and for analyzing polar molecules. rsc.org
For a compound like this compound, which possesses polar functional groups, SFC offers several advantages. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographytoday.com To elute polar compounds, a polar organic solvent, known as a modifier (e.g., methanol), is added to the CO2. This allows the polarity of the mobile phase to be tuned for optimal separation.
SFC is considered a "green" technology due to the reduced consumption of organic solvents. It is especially well-suited for challenging separations where HPLC may fall short, such as separating closely related isomers or impurities with very similar polarities. When coupled with mass spectrometry (SFC-MS), it provides a rapid and highly selective analytical platform for both qualitative and quantitative analysis.
Advanced Spectroscopic Methods for Mechanistic Probes
The elucidation of the mechanism of action for any bioactive compound requires a deep understanding of its interactions with biological targets. Advanced spectroscopic methods provide the necessary tools to probe these interactions at a molecular level, offering insights into binding kinetics and thermodynamics. These techniques are crucial for a comprehensive characterization of novel compounds such as this compound.
Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time without the need for labels. This method measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. When an analyte, such as this compound, flows over the surface and binds to the target, the local refractive index changes, which is detected as a shift in the SPR angle.
The resulting sensorgram provides a wealth of kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). These parameters are fundamental to understanding the affinity and stability of the compound-target complex. For instance, a rapid association rate suggests a quick onset of action, while a slow dissociation rate indicates a prolonged duration of the biological effect.
Hypothetical SPR Data for this compound Binding to a Target Protein
| Parameter | Value | Description |
| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Association rate constant, reflecting the rate of complex formation. |
| kₔ (s⁻¹) | 3.2 x 10⁻⁴ | Dissociation rate constant, indicating the stability of the complex. |
| Kₗ (nM) | 2.13 | Equilibrium dissociation constant (kₔ/kₐ), a measure of binding affinity. |
This interactive table presents hypothetical kinetic parameters that could be obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with molecular interactions. In a typical ITC experiment, a solution of the compound, in this case, this compound, is titrated into a sample cell containing the target molecule. The heat released or absorbed upon binding is measured, providing a complete thermodynamic profile of the interaction.
From a single ITC experiment, one can determine the binding affinity (Kₐ), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). The Gibbs free energy change (ΔG) can then be calculated. This thermodynamic signature reveals the driving forces behind the binding event, whether it is enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder, often due to the release of water molecules). This information is invaluable for understanding the nature of the interaction and for guiding further structural and computational studies.
Hypothetical Thermodynamic Profile for this compound Binding to a Target Protein
| Thermodynamic Parameter | Value | Description |
| Stoichiometry (n) | 1.05 | The molar ratio of the compound to the target in the complex. |
| Kₐ (M⁻¹) | 4.7 x 10⁸ | Association constant, indicating the strength of the binding. |
| ΔH (kcal/mol) | -8.5 | Enthalpy change, reflecting the heat change upon binding. |
| ΔS (cal/mol·K) | 10.2 | Entropy change, indicating the change in disorder of the system. |
| ΔG (kcal/mol) | -11.5 | Gibbs free energy change, the overall energy of binding. |
This interactive table showcases a hypothetical thermodynamic profile that could be determined through ITC analysis.
Future Perspectives and Emerging Research Avenues for 2 1 Aminopropyl 5 Fluoro 4 Methylphenol
Exploitation as a Scaffold for Novel Functional Materials (e.g., Functional Polymers, Liquid Crystals)
The aminophenol core of 2-(1-aminopropyl)-5-fluoro-4-methylphenol is a promising starting point for the synthesis of novel functional materials. Aminophenols are known precursors to polyaniline derivatives, which are conductive polymers with a range of applications. mdpi.comresearchgate.net
The polymerization of aminophenol monomers, typically through chemical or electrochemical oxidation, can lead to the formation of materials like polyaminophenols. mdpi.com The specific substituents on the this compound ring—namely the fluorine, methyl, and aminopropyl groups—could precisely modulate the resulting polymer's properties. For instance, the fluorine atom could enhance thermal stability and alter the electronic characteristics, while the aminopropyl side chain could serve as a site for cross-linking or for grafting other molecules to create functionalized surfaces.
Another avenue is the development of molecularly imprinted polymers (MIPs). MIPs are materials synthesized to have cavities that specifically recognize a target molecule. mdpi.com Using this compound or a derivative as a template could create MIPs for use in highly selective electrochemical sensors, potentially for detecting structurally similar compounds in complex samples. mdpi.com The structural features of the molecule, including its hydrogen bonding capabilities and aromatic ring, make it a suitable candidate for creating these specific recognition sites. mdpi.com
Table 1: Potential Influence of Substituents on Functional Polymer Properties
| Substituent Group | Potential Effect on Polymer Properties | Rationale |
| Fluorine | Enhanced thermal stability, altered conductivity, modified solubility. | The high electronegativity and strength of the C-F bond can increase polymer stability and influence its electronic band gap. |
| Methyl Group | Increased solubility in organic solvents, modified polymer morphology. | The alkyl group can disrupt polymer chain packing, improving processability. |
| Aminopropyl Chain | Site for cross-linking, point of attachment for other functional molecules, altered hydrophilicity. | The primary amine provides a reactive handle for further chemical modification or for creating a networked polymer structure. |
Development of Prodrug Strategies for Modulated Release and Targeted Delivery
The phenolic hydroxyl group is a common target for prodrug design, a strategy used to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug, such as poor solubility, instability, or rapid metabolism. nih.govresearchgate.net For this compound, several prodrug strategies could be envisioned to control its release and target its delivery.
Ester-based prodrugs are a frequently used approach to mask polar groups like phenols, thereby increasing lipophilicity and enhancing membrane permeability. nih.govresearchgate.net The phenolic group of the target compound could be converted into an ester (e.g., acetate, benzoate) that is stable in the gastrointestinal tract but is cleaved by esterase enzymes in the blood or target tissues to release the active phenol (B47542). nih.gov Other potential promoieties include carbamates, carbonates, phosphates, and ethers, each offering different release kinetics and physicochemical properties. nih.govresearchgate.net
Targeted prodrug design represents a more advanced strategy for selective drug delivery, particularly in cancer therapy. nih.gov This could involve attaching the aminophenol to a moiety that is specifically recognized by an enzyme or transporter that is overexpressed in cancer cells. This approach would concentrate the active compound at the site of action, potentially increasing efficacy and reducing systemic toxicity. nih.gov
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Linkage | Promoieties | Potential Advantage | Release Mechanism |
| Ester | Acetate, Succinate, Benzoate | Improved lipophilicity and membrane permeability. nih.gov | Cleavage by esterase enzymes. nih.gov |
| Carbamate | Alkyl or Aryl Amines | Enhanced metabolic stability. researchgate.net | Enzymatic or chemical hydrolysis. |
| Phosphate (B84403) | Phosphate group | Increased aqueous solubility for intravenous formulation. researchgate.net | Cleavage by alkaline phosphatase enzymes. |
| Ether | Benzyl ether | Improved stability with triggered release options. | Enzymatic cleavage (e.g., by Cytochrome P450). |
Integration into Radiopharmaceutical Synthesis for Positron Emission Tomography (PET) Imaging Applications (given fluorine content)
The presence of a stable fluorine-19 atom makes this compound an attractive candidate for developing a radiopharmaceutical for Positron Emission Tomography (PET) imaging. PET is a highly sensitive imaging modality that relies on molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most commonly used due to its favorable properties. nih.govtandfonline.com
A primary strategy would be to synthesize an appropriate precursor and introduce ¹⁸F via nucleophilic substitution. While direct labeling on an electron-rich aromatic ring is challenging, multi-step syntheses using prosthetic groups are common. nih.govspringernature.com An alternative, more direct approach could be isotopic exchange, where the existing ¹⁹F atom is swapped for a radioactive ¹⁸F atom. This method is appealing because the labeled and unlabeled molecules are chemically identical. youtube.com The development of silicon-fluoride acceptor (SiFA) technology, which allows for rapid and simple ¹⁸F-labeling under mild, often aqueous conditions, presents another powerful tool that could be adapted for this molecule. youtube.comspringernature.com
If successfully radiolabeled, [¹⁸F]this compound could be used to visualize and quantify biological processes in vivo. Its distribution and accumulation would depend on its inherent biological activity, potentially allowing for the imaging of specific receptors, enzymes, or transporters relevant to diseases in oncology, neurology, or cardiology. tandfonline.com
Application in Advanced Chemical Biology Probes for Target Deconvolution
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions within cells or organisms. enamine.net The this compound scaffold could be elaborated into advanced chemical probes for target identification and validation, a process known as target deconvolution.
The structure provides multiple handles for chemical modification. The primary amine of the aminopropyl side chain or the phenolic hydroxyl group could be used as an attachment point for various functional tags without significantly altering the core pharmacophore. Potential modifications include:
Affinity Tags: Attaching a biotin (B1667282) molecule would allow for the isolation of the target protein and its binding partners from cell lysates using streptavidin-coated beads.
Reporter Tags: Conjugating a fluorophore would enable visualization of the probe's subcellular localization and its interaction with the target via fluorescence microscopy.
Photo-reactive Groups: Incorporating a photo-crosslinking group (e.g., a diazirine or benzophenone) would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating unambiguous target identification via mass spectrometry.
By developing a suite of such probes, researchers could elucidate the mechanism of action of this chemical class and identify new therapeutic targets.
Unexplored Therapeutic Area Potential Based on Mechanistic Insights and Analogous Compound Activities
While the specific biological activities of this compound are not well-defined, the activities of structurally related compounds provide a basis for speculating on its therapeutic potential.
Derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for a wide range of biological effects, including antimicrobial, antidiabetic, and anticancer activities. nih.govresearchgate.netnih.gov Studies have shown that certain aminophenol-containing compounds can inhibit cancer cell growth, highlighting a potential application in oncology. nih.gov The combination of substituents on the target molecule could yield novel structure-activity relationships.
Furthermore, compounds containing an aminopropyl group attached to an aromatic system have been explored for their effects on the central nervous system. For example, certain 2-(monopropylamino)tetralins are potent agonists at serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, suggesting a potential role in neuropsychopharmacology. nih.gov Given these precedents, this compound and its analogs could be screened for activity in areas such as:
Oncology: As antiproliferative agents.
Infectious Diseases: As novel antibacterial or antifungal compounds.
Neurology: As modulators of neurotransmitter receptors for conditions like depression or Parkinson's disease.
Metabolic Diseases: As potential agents for managing diabetes. nih.gov
Systematic investigation into the biological effects of this compound could uncover novel mechanisms of action and open up previously unexplored therapeutic avenues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Aminopropyl)-5-fluoro-4-methylphenol, and how is its structural integrity validated?
- Methodology :
- Route 1 : Reductive amination of 5-fluoro-4-methylphenol derivatives with 1-aminopropyl precursors, using sodium cyanoborohydride in methanol at 40–50°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Route 2 : Grignard addition to fluorinated aromatic ketones followed by catalytic hydrogenation (H₂/Pd-C) to introduce the aminopropyl group .
- Validation :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., PubChem data ).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>97%) .
- Melting Point : Compare observed Tm (130–135°C) with literature values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Key Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Experimental Design :
- DoE Approach : Vary temperature (30–60°C), solvent polarity (methanol vs. ethanol), and catalyst loading (0.5–2.0 mol% Pd-C) using a fractional factorial design .
- Analytical Monitoring : Employ in-situ FTIR to track amine intermediate formation (N-H stretch at ~3300 cm⁻¹) .
- Data Analysis : Use ANOVA to identify statistically significant factors (p < 0.05) impacting yield. Typical yields range from 45–72% depending on solvent choice .
Q. What computational strategies predict the pharmacological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors) based on the compound’s SMILES string (e.g., CCC(C1=CC(=C(C=C1F)C)O)N) .
- QSAR Modeling : Train models on fluorinated phenol derivatives to predict logP (calculated ~2.1) and blood-brain barrier permeability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on fluorine’s electrostatic effects .
Q. How can contradictory spectral data for this compound be resolved?
- Troubleshooting :
- Isotope Effects : Confirm -NMR chemical shifts (δ = -120 to -130 ppm) are not obscured by solvent peaks (e.g., DMSO-d₆ at δ = 2.5 ppm) .
- Impurity Profiling : Use LC-MS (ESI+) to detect byproducts like unreacted 5-fluoro-4-methylphenol (m/z 141.1) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., compare with cyclopropane-fluorophenyl analogs ).
Methodological Tables
Table 1 : Analytical Parameters for Structural Validation
Table 2 : Key Safety Data from SDS
| Parameter | Value | Source |
|---|---|---|
| LD50 (oral, rat) | Not determined; treat as hazardous | |
| Storage Temp | 2–8°C (protect from light) | |
| First Aid | Flush eyes with water for 15 minutes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
